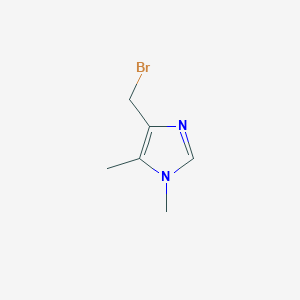
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This specific compound features a bromomethyl group attached to the fourth position of the imidazole ring, with two methyl groups at the first and fifth positions. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,5-dimethyl-1H-imidazole typically involves the bromination of 1,5-dimethylimidazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and high yields .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 1,5-dimethylimidazole.
Oxidation: Oxidized imidazole derivatives.
Reduction: 1,5-dimethylimidazole.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential use in developing antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-1,5-dimethyl-1H-imidazole involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction leads to the formation of covalent bonds with various biological targets, including enzymes and receptors. The compound’s ability to undergo nucleophilic substitution makes it a valuable tool in modifying biological molecules and studying their functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole
- 4-(Iodomethyl)-1,5-dimethyl-1H-imidazole
- 4-(Hydroxymethyl)-1,5-dimethyl-1H-imidazole
Uniqueness
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole is unique due to the bromine atom’s reactivity, which allows for a wide range of chemical transformations. Compared to its chloro and iodo analogs, the bromomethyl group offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications .
Propiedades
Fórmula molecular |
C6H9BrN2 |
|---|---|
Peso molecular |
189.05 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1,5-dimethylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-5-6(3-7)8-4-9(5)2/h4H,3H2,1-2H3 |
Clave InChI |
CTFZJRJDYDMGBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















